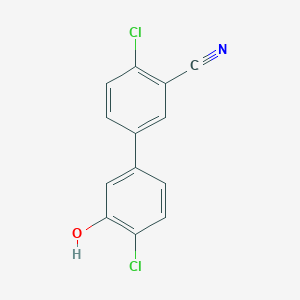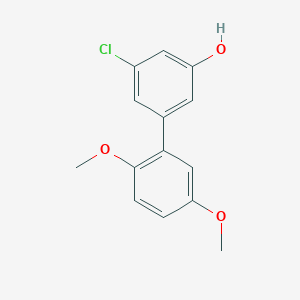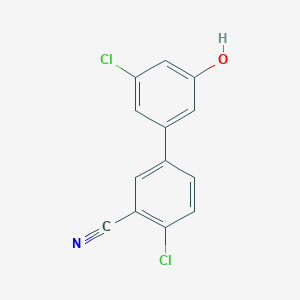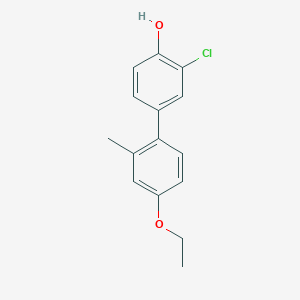
2-Chloro-5-(4-ethylthiophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% (2C5EtTP) is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 113-115 °C and a boiling point of 300-302 °C. It is soluble in water, methanol, ethanol, and acetic acid. 2C5EtTP is used in a variety of laboratory experiments, including as a reagent in organic synthesis, a catalyst in chemical reactions, and as a chromogenic reagent for detecting proteins.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of various compounds. It is also used as a catalyst in chemical reactions, such as the oxidation of alcohols to aldehydes and ketones. Additionally, 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is used as a chromogenic reagent for the detection of proteins and as a fluorescent probe for the detection of DNA and RNA.
Mecanismo De Acción
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is a chromogenic reagent that reacts with proteins to produce a colored product. The mechanism of action involves the reaction of the phenolic group of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% with the amino acids of the protein to form a chromophore. The chromophore is then oxidized by the enzyme horseradish peroxidase (HRP) to produce a colored product.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% does not have any known biochemical or physiological effects. It is not toxic and is not known to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, it is stable and can be stored in airtight containers for up to one year. The main limitation of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% is that it is not soluble in organic solvents, so it must be dissolved in aqueous solutions before it can be used.
Direcciones Futuras
The potential future applications of 2-Chloro-5-(4-ethylthiophenyl)phenol, 95% are numerous. It could be used in the development of new chromogenic reagents for the detection of proteins and other biomolecules. It could also be used as a fluorescent probe for the detection of DNA and RNA. Additionally, it could be used as a reagent in organic synthesis for the synthesis of various compounds. Finally, it could be used as a catalyst in chemical reactions, such as the oxidation of alcohols to aldehydes and ketones.
Métodos De Síntesis
2-Chloro-5-(4-ethylthiophenyl)phenol, 95% can be synthesized in the laboratory through a two-step process. The first step involves the reaction of 4-ethylthiophenol with chlorine in anhydrous acetonitrile. The second step involves the reaction of the product of the first step with sodium hydroxide in aqueous ethanol. The final product is a white solid with a melting point of 113-115 °C.
Propiedades
IUPAC Name |
2-chloro-5-(4-ethylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-2-17-12-6-3-10(4-7-12)11-5-8-13(15)14(16)9-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCCKDWKWJLCFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-ethylthiophenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

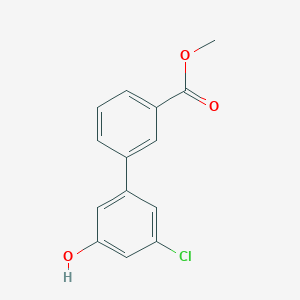

![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
